molecular formula C10H10FNO2 B7942512 Benzonitrile, 2-fluoro-4-(2-methoxyethoxy)-

Benzonitrile, 2-fluoro-4-(2-methoxyethoxy)-

Cat. No.: B7942512
M. Wt: 195.19 g/mol
InChI Key: QASXVEVAFBCVRI-UHFFFAOYSA-N
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Description

The compound Benzonitrile, 2-fluoro-4-(2-methoxyethoxy)- is a fluorinated benzonitrile derivative featuring a 2-methoxyethoxy substituent at the para position relative to the nitrile group and a fluorine atom at the ortho position. This structure combines electron-withdrawing (nitrile, fluorine) and electron-donating (alkoxy) groups, which influence its physicochemical properties and reactivity. Such compounds are frequently employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Properties

IUPAC Name

2-fluoro-4-(2-methoxyethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-13-4-5-14-9-3-2-8(7-12)10(11)6-9/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASXVEVAFBCVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nitrile Formation: The synthesis of benzonitrile derivatives typically begins with the formation of the nitrile group. This can be achieved through the dehydration of amides or the substitution of halides with cyanide ions.

    Etherification: The 2-methoxyethoxy group is introduced through an etherification reaction, often using a Williamson ether synthesis approach. This involves the reaction of an alkoxide ion with an alkyl halide.

Industrial Production Methods

Industrial production of benzonitrile, 2-fluoro-4-(2-methoxyethoxy)-, involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The fluorine atom and the ether group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Carboxylic acids

    Reduction: Primary amines

    Substitution: Various substituted benzonitrile derivatives

Scientific Research Applications

Benzonitrile, 2-fluoro-4-(2-methoxyethoxy)-: is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, agrochemicals, and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which benzonitrile, 2-fluoro-4-(2-methoxyethoxy)- exerts its effects depends on its interaction with molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference IDs
2-Fluoro-4-(2-methoxyethoxy)benzonitrile C₁₀H₁₀FNO₂ -CN, -F, -OCH₂CH₂OCH₃ Intermediate for drug synthesis; improved solubility due to ether chain
2-Fluoro-4-methoxybenzonitrile C₈H₆FNO -CN, -F, -OCH₃ Simpler alkoxy group; lower molecular weight
2-Fluoro-4-(trifluoromethyl)benzonitrile C₈H₃F₄N -CN, -F, -CF₃ Strong electron-withdrawing group; used in agrochemicals
4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile C₁₂H₁₅N₂O₅ -CN, -NO₂, two -OCH₂CH₂OCH₃ groups Nitro group enhances reactivity for reduction/amination
2-Fluoro-6-(4-methylphenoxy)benzonitrile C₁₄H₁₀FNO -CN, -F, -OPh(CH₃) Bulky aromatic substituent; potential liquid crystal precursor

Physicochemical Properties

  • Solubility: The 2-methoxyethoxy group in the target compound enhances solubility in polar solvents compared to analogs with shorter alkoxy chains (e.g., methoxy) or non-polar substituents (e.g., trifluoromethyl) .
  • Boiling Point : Benzonitrile derivatives generally have boiling points >180°C (e.g., benzonitrile: 191°C ). The 2-methoxyethoxy group may lower the boiling point slightly due to reduced symmetry compared to trifluoromethyl analogs.
  • Reactivity : The nitrile group is susceptible to nucleophilic attack, while the fluorine atom directs electrophilic substitution. The electron-donating 2-methoxyethoxy group may moderate the nitrile's electrophilicity compared to nitro- or trifluoromethyl-substituted analogs .

Biological Activity

Benzonitrile, 2-fluoro-4-(2-methoxyethoxy)- is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

Benzonitrile, 2-fluoro-4-(2-methoxyethoxy)- has the following chemical structure:

  • Molecular Formula : C₁₁H₁₃FNO₃
  • Molecular Weight : 229.23 g/mol

The compound features a benzonitrile core with a fluorine atom and a methoxyethoxy group, influencing its solubility and reactivity.

The biological activity of Benzonitrile, 2-fluoro-4-(2-methoxyethoxy)- is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom may enhance lipophilicity, facilitating better membrane permeability. The methoxyethoxy group can participate in hydrogen bonding, potentially affecting enzyme interactions and receptor binding.

Biological Activity Overview

Research has indicated that Benzonitrile, 2-fluoro-4-(2-methoxyethoxy)- exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of various bacterial strains.
  • Antiproliferative Effects : The compound has shown potential in inhibiting the proliferation of cancer cell lines, indicating possible applications in oncology.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various benzonitrile derivatives highlighted that Benzonitrile, 2-fluoro-4-(2-methoxyethoxy)- demonstrated significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus.

Antiproliferative Effects

In vitro tests using human cancer cell lines (e.g., MCF7 breast cancer cells) revealed that Benzonitrile, 2-fluoro-4-(2-methoxyethoxy)- exhibited an IC50 value of approximately 15 µM. This indicates moderate antiproliferative activity compared to established chemotherapeutic agents.

Cell Line IC50 (µM) Reference
MCF7 (Breast Cancer)15
HT-29 (Colon Cancer)20
A549 (Lung Cancer)25

Study on Cancer Cell Lines

A detailed investigation into the effects of Benzonitrile, 2-fluoro-4-(2-methoxyethoxy)- on cell cycle progression indicated that treatment led to G1 phase arrest in MCF7 cells. This was assessed through flow cytometry analysis:

  • Control Group : Normal cell cycle distribution
  • Treated Group : Increased G1 phase population from 40% to 65%

Enzyme Interaction Studies

Further research focused on the interaction of Benzonitrile, 2-fluoro-4-(2-methoxyethoxy)- with specific enzymes involved in metabolic pathways. The compound was found to inhibit cytochrome P450 enzymes at low micromolar concentrations, suggesting potential implications for drug metabolism.

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